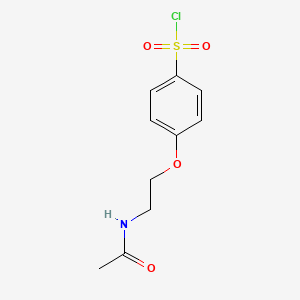
4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H12ClNO3S and a molecular weight of 261.73 g/mol . It is a derivative of benzene sulfonyl chloride, characterized by the presence of an acetamidoethoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2-acetamidoethanol under specific conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Electrophilic Aromatic Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration and halogens (e.g., bromine) for halogenation are used.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Nitrated and Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of molecules and the synthesis of new compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Acetamidoethyl)benzene-1-sulfonyl chloride: Similar structure but with an ethyl group instead of an ethoxy group.
4-(2-Ethoxyacetamido)benzene-1-sulfonyl chloride: Similar structure but with an ethoxyacetamido group.
Uniqueness
4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of the acetamidoethoxy group enhances its solubility and reactivity compared to other sulfonyl chlorides .
Propriétés
Formule moléculaire |
C10H12ClNO4S |
|---|---|
Poids moléculaire |
277.73 g/mol |
Nom IUPAC |
4-(2-acetamidoethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO4S/c1-8(13)12-6-7-16-9-2-4-10(5-3-9)17(11,14)15/h2-5H,6-7H2,1H3,(H,12,13) |
Clé InChI |
DLXHPUCYAINMBV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















